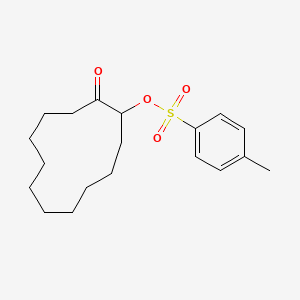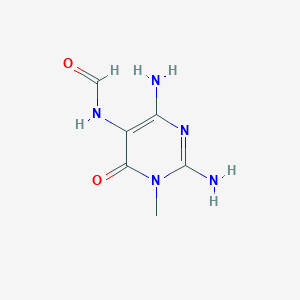
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, and the temperature is maintained between 80°C and 100°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.
Scientific Research Applications
Chemistry: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is used as a building block in the synthesis of more complex pyrimidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the structure and function of nucleic acids. It serves as a model compound for understanding the interactions between pyrimidines and other biomolecules.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and nucleic acids, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,4-diamino-6-hydroxypyrimidine
- 2,4-diamino-6-methylpyrimidine
- 2,4-diamino-6-chloropyrimidine
Comparison: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The formamide group also allows for additional synthetic modifications, making it a versatile building block in chemical synthesis.
Properties
CAS No. |
51093-32-4 |
|---|---|
Molecular Formula |
C6H9N5O2 |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H9N5O2/c1-11-5(13)3(9-2-12)4(7)10-6(11)8/h2H,7H2,1H3,(H2,8,10)(H,9,12) |
InChI Key |
AOXCXXZCPBTMLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)
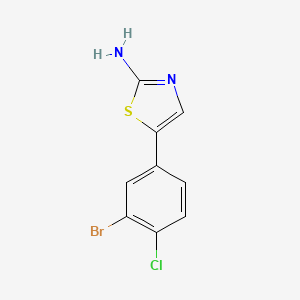
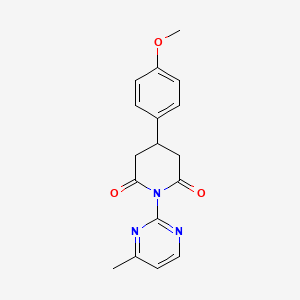
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)

![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
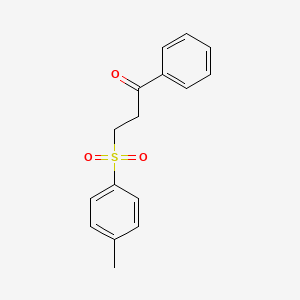
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)

